molecular formula C10H10BrClF2N2 B8174786 5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine

5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine

Cat. No.: B8174786
M. Wt: 311.55 g/mol
InChI Key: BYAXOVMDGWCZQQ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a difluoropiperidinyl group

Properties

IUPAC Name

5-bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClF2N2/c11-7-5-8(12)9(15-6-7)16-3-1-10(13,14)2-4-16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAXOVMDGWCZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine typically involves multi-step reactions starting from commercially available precursors. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.

Chemical Reactions Analysis

5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, chlorine, and difluoropiperidinyl groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine include:

The uniqueness of 5-Bromo-3-chloro-2-(4,4-difluoropiperidin-1-yl)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

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